![molecular formula C16H14N2O2 B12543174 [(E)-Diazenediyl]bis[(2-methylphenyl)methanone] CAS No. 144817-18-5](/img/structure/B12543174.png)
[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-Diazenediyl]bis[(2-methylphenyl)methanone] is a chemical compound characterized by its unique structure, which includes a diazenediyl group flanked by two 2-methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-Diazenediyl]bis[(2-methylphenyl)methanone] typically involves the reaction of 2-methylbenzoyl chloride with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of [(E)-Diazenediyl]bis[(2-methylphenyl)methanone] may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-Diazenediyl]bis[(2-methylphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenediyl group to an amine.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
[(E)-Diazenediyl]bis[(2-methylphenyl)methanone] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [(E)-Diazenediyl]bis[(2-methylphenyl)methanone] involves its interaction with molecular targets such as enzymes and receptors. The diazenediyl group can form reactive intermediates that interact with biological molecules, leading to various effects. The pathways involved may include oxidative stress and inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(E)-Diazenediyl]bis[(2-methylpentanenitrile)]
- [(E)-Diazenediyl]bis[(2-methylpropanamide)]
- [(E)-Diazenediyl]bis[(2-methylphenyl)methanone]
Uniqueness
[(E)-Diazenediyl]bis[(2-methylphenyl)methanone] is unique due to its specific structure and the presence of the diazenediyl group, which imparts distinctive chemical and biological properties
Propriétés
Numéro CAS |
144817-18-5 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
2-methyl-N-(2-methylbenzoyl)iminobenzamide |
InChI |
InChI=1S/C16H14N2O2/c1-11-7-3-5-9-13(11)15(19)17-18-16(20)14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
Clé InChI |
UZQCRAQCJZRQDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)N=NC(=O)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


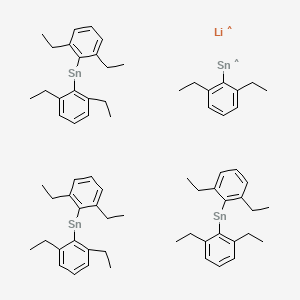
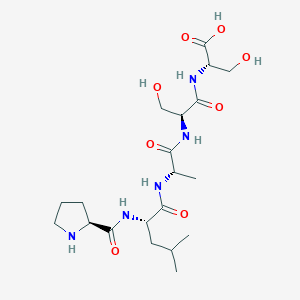
![3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12543109.png)

![N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine](/img/structure/B12543116.png)

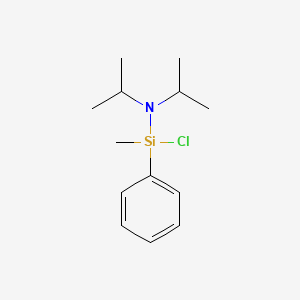
![4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B12543138.png)
![4-[Methyl(propan-2-yl)amino]benzonitrile](/img/structure/B12543146.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B12543152.png)
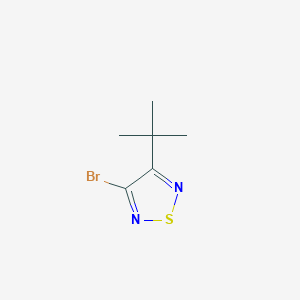
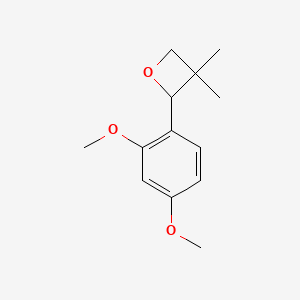
![1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one](/img/structure/B12543173.png)

